4-Tert-butyl-2-trifluoromethylcyclohexanone
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Overview
Description
4-Tert-butyl-2-trifluoromethylcyclohexanone is an organic compound with the molecular formula C11H17F3O It is a cyclohexanone derivative, characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-trifluoromethylcyclohexanone typically involves the reaction of cyclohexanone with tert-butyl and trifluoromethyl reagents under specific conditions. One common method involves the use of tert-butyl lithium and trifluoromethyl iodide in an anhydrous solvent, followed by the addition of cyclohexanone. The reaction is carried out at low temperatures to ensure the stability of the intermediates and to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2-trifluoromethylcyclohexanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Tert-butyl-2-trifluoromethylcyclohexanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-trifluoromethylcyclohexanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes .
Comparison with Similar Compounds
4-Tert-butylcyclohexanone: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Trifluoromethylcyclohexanone: Lacks the tert-butyl group, affecting its reactivity and applications.
Uniqueness: 4-Tert-butyl-2-trifluoromethylcyclohexanone is unique due to the presence of both tert-butyl and trifluoromethyl groups, which confer distinct chemical and physical properties.
Biological Activity
4-Tert-butyl-2-trifluoromethylcyclohexanone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H15F3O
- Molecular Weight : 232.24 g/mol
- CAS Number : 132091-74-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating various biochemical pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : There is emerging evidence that this compound may exert cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine levels | |
Anticancer | Cytotoxicity against cancer cell lines |
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.
Case Study: Anti-inflammatory Effects
In vitro assays demonstrated that treatment with the compound resulted in decreased production of TNF-alpha and IL-6 in activated macrophages. These findings suggest that this compound may have potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
Compound Name | Molecular Weight | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | 232.24 g/mol | Yes | Yes |
4-Chlorobenzyl ketone | 188.65 g/mol | Moderate | No |
Trifluoroacetophenone | 202.09 g/mol | Yes | Moderate |
Properties
IUPAC Name |
4-tert-butyl-2-(trifluoromethyl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3O/c1-10(2,3)7-4-5-9(15)8(6-7)11(12,13)14/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESGAVKCQTXSBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454694 |
Source
|
Record name | 4-TERT-BUTYL-2-TRIFLUOROMETHYLCYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132091-74-8 |
Source
|
Record name | 4-TERT-BUTYL-2-TRIFLUOROMETHYLCYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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